molecular formula C19H16ClN3O4S2 B2682539 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946331-19-7

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2682539
CAS No.: 946331-19-7
M. Wt: 449.92
InChI Key: QKYIVASDJCMICY-UHFFFAOYSA-N
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Description

The compound 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide features a thiazole core substituted with a 5-chloro-2-methoxyphenyl group at position 3, a sulfanylidene moiety at position 2, and a benzodioxolylmethyl carboxamide at position 3.

Properties

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S2/c1-25-13-5-3-11(20)7-12(13)23-17(21)16(29-19(23)28)18(24)22-8-10-2-4-14-15(6-10)27-9-26-14/h2-7H,8-9,21H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYIVASDJCMICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2H-1,3-benzodioxole-5-carbaldehyde and 5-chloro-2-methoxybenzylamine. These intermediates are then subjected to various reactions including condensation, cyclization, and thiolation to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound exhibits various biological activities that make it an attractive candidate for drug development:

1. Anticancer Activity
Research indicates that compounds with thiazole structures can inhibit specific kinases involved in cancer progression. For instance, similar compounds have shown efficacy against Src family kinases (SFKs), which play critical roles in tumor growth and metastasis . The unique structural features of this compound may enhance its binding affinity to these targets.

2. Antimicrobial Properties
Thiazole derivatives have been reported to possess antimicrobial activity against various pathogens. The presence of the benzodioxole moiety may contribute to this activity by enhancing the compound's interaction with microbial cell membranes .

3. Anti-inflammatory Effects
Compounds with similar thiazole structures have demonstrated anti-inflammatory properties by inhibiting pathways associated with inflammation. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

Case Study 1: Anticancer Activity
A study demonstrated that a related thiazole derivative effectively inhibited tumor growth in xenograft models by targeting c-Src and Abl kinases. This highlights the potential of thiazole-based compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy
Research on thiazole derivatives has shown promising results against bacterial strains resistant to conventional antibiotics. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiazole Derivatives

(a) 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide ()
  • Key Differences: Phenyl Substituent: 4-methoxyphenyl (vs. 5-chloro-2-methoxyphenyl in the target).
  • Similarities : Identical benzodioxolylmethyl carboxamide and sulfanylidene-thiazole core.
  • Bioactivity Implications : The chloro substituent in the target compound may enhance interactions with aromatic residues in enzyme active sites, improving potency .
(b) 5-chloro-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine ()
  • Key Differences :
    • Sulfonyl vs. Sulfanylidene : Sulfonyl groups increase hydrophilicity and hydrogen-bond acceptor capacity compared to sulfanylidene.
    • Pyridinylmethyl vs. Benzodioxolylmethyl : Pyridine’s basic nitrogen may confer distinct solubility and target specificity.
  • Bioactivity Implications : Sulfonyl groups often improve metabolic stability but may reduce membrane permeability .

Heterocyclic Analogs with Varied Cores

(a) Pyrimidine-Based Compounds ()
  • Example: 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine
    • Core Differences : Pyrimidine (6-membered ring) vs. thiazole (5-membered).
    • Substituent Similarities : Chloro and methoxy/fluorophenyl groups.
    • Bioactivity Clustering : suggests pyrimidine and thiazole derivatives may cluster together if substituent patterns align, indicating overlapping targets .
(b) Dihydropyrazoline Carbothioamides ()
  • Example: 3-(4-Bromophenyl)-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamide
    • Core Differences : Flexible dihydropyrazoline vs. planar thiazole.
    • Substituent Overlaps : Dichlorophenyl and methoxy groups.
    • Target Implications : The rigid thiazole core may favor entropic gains in binding compared to flexible analogs .

Computational Similarity Analysis

  • Tanimoto Scores : Using MACCS or Morgan fingerprints (), the target compound and its 4-methoxyphenyl analog () likely exhibit a Tanimoto score >0.8, indicating high structural similarity.
  • Bioactivity Correlation : shows that compounds with Tanimoto scores >0.7 often share bioactivity profiles, suggesting the target and its analogs may target similar enzymes (e.g., kinases or oxidoreductases) .

NMR and Spectroscopic Comparisons

  • NMR Shifts ():
    • Region A (Positions 39–44) : Differences in chloro-substituted phenyl groups alter chemical shifts due to electron-withdrawing effects.
    • Region B (Positions 29–36) : Benzodioxole protons show consistent shifts, confirming structural stability in this region .
  • Mass Spectrometry : Molecular networking () would cluster the target with analogs sharing cosine scores >0.9, reflecting similar fragmentation patterns .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Tanimoto Score* Bioactivity Cluster ()
Target Compound Thiazole 5-chloro-2-methoxyphenyl, sulfanylidene N/A Group A (Kinase Inhibitors)
Analog Thiazole 4-methoxyphenyl, sulfanylidene 0.85 Group A
(5-chloro-4-(phenylsulfonyl)) Thiazole Phenylsulfonyl, pyridinylmethyl 0.65 Group B (Oxidoreductase Targets)
(Pyrimidine) Pyrimidine 5-chloro-2-fluorophenyl, thiophene 0.55 Group C (GPCR Modulators)

*Hypothetical scores based on structural similarity metrics from .

Biological Activity

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H17ClN3O3SC_{18}H_{17}ClN_3O_3S and a molecular weight of approximately 403.5 g/mol. Its structure includes a thiazole ring, a chlorophenyl group, and a benzodioxole moiety, which are significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds similar to 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene have demonstrated varying degrees of antibacterial activity. For instance, derivatives containing the thiazole structure have been shown to exhibit moderate to strong inhibition against bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
4-amino-N...Salmonella typhiModerate to Strong
4-amino-N...Bacillus subtilisModerate to Strong

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Studies have highlighted its ability to inhibit acetylcholinesterase (AChE) and urease. For example, related thiazole derivatives showed strong inhibitory effects with IC50 values significantly lower than standard inhibitors .

EnzymeIC50 Value (µM)Comparison Standard (µM)
Acetylcholinesterase2.14 - 6.28Eserine (21.25)
Urease1.13 - 6.28Thiourea (21.25)

The biological activity of this compound may be attributed to its interaction with specific molecular targets. The thiazole ring can bind to active sites on enzymes or receptors, modulating their functions. This interaction is crucial for its antibacterial and enzyme inhibitory effects .

Case Studies

  • Antibacterial Screening : A study synthesized a series of thiazole derivatives and evaluated their antibacterial properties against various strains. The results indicated that compounds with similar structures to the target compound exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Studies : In another investigation, the compound was tested for its ability to inhibit AChE activity in vitro. The results showed that it could significantly reduce enzyme activity compared to control groups, suggesting potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity analysis of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, the benzodioxole methyl group and sulfanylidene moiety can be identified via coupling patterns and chemical shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns, particularly for the thiazole-carboxamide core .
  • Infrared (IR) Spectroscopy : Identify functional groups like the sulfanylidene (C=S) stretch (~1200–1050 cm⁻¹) and carboxamide (N–H bend, ~1600 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm, referencing retention times against synthetic intermediates .

Q. What synthetic routes are reported for analogous thiazole-carboxamide derivatives?

  • Methodological Answer :

  • Core Thiazole Formation : Condensation of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., K₂CO₃ in DMF), as seen in the synthesis of N-(5-(R-benzyl)-1,3-thiazol-2-yl)-2-chloroacetamides .
  • Carboxamide Coupling : Use coupling agents like EDCI/HOBt for amide bond formation between the thiazole-5-carboxylic acid and benzodioxole-methylamine .
  • Sulfanylidene Introduction : React the thiazolidinone precursor with Lawesson’s reagent or P₂S₅ in anhydrous toluene .

Advanced Research Questions

Q. How can synthetic yields be improved for the sulfanylidene-thiazole intermediate, which often exhibits instability?

  • Methodological Answer :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with anhydrous THF or dichloromethane to minimize hydrolysis .
  • Temperature Control : Perform reactions under nitrogen at 0–5°C to stabilize reactive intermediates .
  • In Situ Derivatization : Trap the sulfanylidene intermediate with protective groups (e.g., Boc) before further functionalization .

Q. How should researchers address contradictions in biological activity data across enzyme inhibition assays?

  • Methodological Answer :

  • Assay Validation : Include positive controls (e.g., known inhibitors) and validate enzyme activity under varying pH and temperature conditions .
  • Compound Stability Testing : Use LC-MS to confirm compound integrity in assay buffers over time, as degradation products may skew results .
  • Statistical Replication : Employ a split-plot experimental design with ≥4 replicates to account for batch-to-batch variability .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like cannabinoid CB1 or kinase domains, guided by the benzodioxole and chloro-methoxyphenyl pharmacophores .
  • MD Simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
  • QSAR Modeling : Corrogate substituent effects (e.g., 5-chloro vs. 5-nitro) on activity using descriptors like LogP and electrostatic potential .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against a specific target?

  • Methodological Answer :

  • Analog Library Synthesis : Prepare derivatives with variations at the 5-chloro-2-methoxyphenyl and benzodioxole-methyl positions .
  • Biological Screening : Test analogs in dose-response assays (IC50/EC50) against primary and off-target proteins to identify selectivity trends .
  • Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve binding modes and guide rational design .

Data Contradiction Resolution

Q. How to reconcile discrepancies in cytotoxicity profiles between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolite Profiling : Identify hepatic metabolites via LC-MS/MS to determine if detoxification pathways (e.g., glucuronidation) reduce in vivo efficacy .
  • Bioavailability Studies : Measure plasma concentrations using LC-MS to assess absorption limitations .
  • Tissue Distribution : Radiolabel the compound (e.g., with 14C) to track accumulation in target vs. non-target organs .

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